molecular formula C15H13NO B14339904 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile CAS No. 106554-02-3

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile

Katalognummer: B14339904
CAS-Nummer: 106554-02-3
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: ZYWFPXXEOWCHKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of a benzonitrile group attached to a phenylethyl group, which in turn is substituted with a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under specific conditions to facilitate the substitution reaction . Another method involves the hydrosilylation reaction in the presence of an iron complex catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalyst, are tailored to maximize the production while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research into its pharmacological properties explores its potential therapeutic uses.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is unique due to the combination of its hydroxyl and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

106554-02-3

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

4-[2-(4-hydroxyphenyl)ethyl]benzonitrile

InChI

InChI=1S/C15H13NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H,1-2H2

InChI-Schlüssel

ZYWFPXXEOWCHKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.